molecular formula C11H17ClN2O3 B2710676 N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide hydrochloride CAS No. 1376326-19-0

N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide hydrochloride

Cat. No.: B2710676
CAS No.: 1376326-19-0
M. Wt: 260.72
InChI Key: XRQYWNJUXAJNPU-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound features a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, an acetamide group, and a methylamino group. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxybenzaldehyde and methylamine.

    Formation of Intermediate: The 3,5-dimethoxybenzaldehyde undergoes a reductive amination reaction with methylamine to form N-(3,5-dimethoxyphenyl)methylamine.

    Acetylation: The intermediate is then acetylated using acetic anhydride to yield N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide hydrochloride is utilized in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding assays.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or neurotransmitter modulation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethoxyphenyl)acetamide
  • N-(3,5-dimethoxyphenyl)methylamine
  • N-(3,5-dimethoxyphenyl)ethanamide

Uniqueness

N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it offers a distinct balance of solubility, stability, and reactivity, making it valuable for a wide range of research applications.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3.ClH/c1-12-7-11(14)13-8-4-9(15-2)6-10(5-8)16-3;/h4-6,12H,7H2,1-3H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQYWNJUXAJNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC(=CC(=C1)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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